

Preliminary Studies on Slafvdvln: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Slafvdvln	
Cat. No.:	B15616946	Get Quote

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Introduction to Ibrutinib

Ibrutinib is a first-in-class, orally administered small molecule that functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling protein in the B-cell antigen receptor (BCR) and cytokine receptor pathways. Its dysregulation is implicated in the pathogenesis of various B-cell malignancies. By covalently binding to a cysteine residue (Cys-481) in the BTK active site, Ibrutinib effectively blocks B-cell activation, proliferation, and survival. This targeted mechanism of action has led to its approval for the treatment of several hematological cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of lbrutinib.

Table 1: Pharmacokinetic Properties of Ibrutinib



Parameter	Value	Species	Reference
Bioavailability	~2.9% (fasted)	Human	[1][2]
Time to Cmax	1-2 hours	Human	[1][2]
Plasma Protein Binding	97.3%	Human	[1]
Terminal Half-life	4-6 hours	Human	[1][2]

| Metabolism | Primarily hepatic (CYP3A4) | Human |[1] |

Table 2: Clinical Efficacy of Ibrutinib in Relapsed/Refractory CLL (RESONATE study)

Endpoint	Ibrutinib (n=195)	Ofatumumab (n=196)	p-value
Overall Response Rate	42.6%	4.1%	<0.001
Progression-Free Survival (12-mo)	78%	16%	<0.001

| Overall Survival (12-mo) | 90% | 81% | 0.005 |

Experimental Protocols

Detailed methodologies for key experiments in the preclinical evaluation of Ibrutinib are provided below.

In Vitro BTK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ibrutinib against purified BTK.

Materials:

· Recombinant human BTK enzyme



- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ATP and substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- Ibrutinib (serial dilutions)
- ADP-Glo™ Kinase Assay kit (Promega)
- 384-well microplates

Procedure:

- Prepare serial dilutions of Ibrutinib in DMSO and then dilute in kinase buffer.
- Add 5 μL of the diluted Ibrutinib or vehicle (DMSO) to the wells of a 384-well plate.
- Add 10 μL of a solution containing the BTK enzyme to each well.
- Initiate the kinase reaction by adding 10 μ L of a solution containing ATP and the substrate peptide.
- Incubate the plate at room temperature for 1 hour.
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™
 Kinase Assay kit, following the manufacturer's instructions.
- · Luminescence is measured using a plate reader.
- The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell-Based BCR Signaling Assay

Objective: To assess the effect of Ibrutinib on BCR-mediated downstream signaling in a cellular context.

Materials:

Ramos B-cells (or other suitable B-cell line)



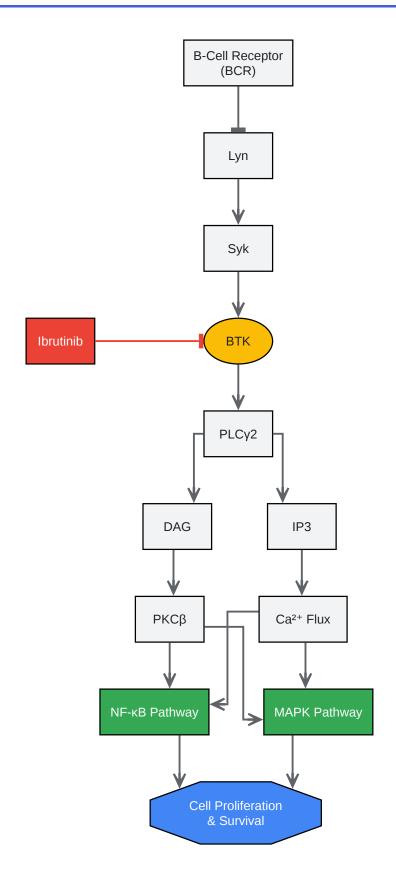
- RPMI-1640 medium supplemented with 10% FBS
- Ibrutinib (serial dilutions)
- Anti-IgM antibody (for BCR stimulation)
- Phospho-specific antibodies for downstream targets (e.g., pBTK, pPLCy2, pERK)
- · Lysis buffer
- Reagents for Western blotting or flow cytometry

Procedure (for Western Blotting):

- Culture Ramos B-cells to the desired density.
- Pre-incubate the cells with various concentrations of Ibrutinib or vehicle for 2 hours.
- Stimulate the B-cell receptor by adding anti-IgM antibody for 10 minutes.
- Lyse the cells and collect the protein lysates.
- Determine protein concentration using a BCA assay.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against pBTK, pPLCy2, and pERK, followed by HRP-conjugated secondary antibodies.
- Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations Signaling Pathway Diagram



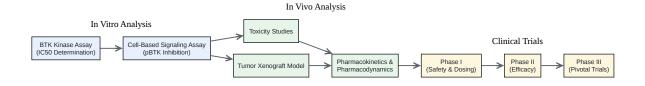


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Caption: Ibrutinib's mechanism of action in the BCR signaling pathway.



Experimental Workflow Diagram



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Caption: A generalized workflow for preclinical and clinical drug development.

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